4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide
CAS No.: 688060-11-9
Cat. No.: VC6045769
Molecular Formula: C30H30N4O6S
Molecular Weight: 574.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688060-11-9 |
|---|---|
| Molecular Formula | C30H30N4O6S |
| Molecular Weight | 574.65 |
| IUPAC Name | 4-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide |
| Standard InChI | InChI=1S/C30H30N4O6S/c1-38-22-11-9-21(10-12-22)17-31-27(35)8-5-13-34-29(37)23-14-25-26(40-19-39-25)15-24(23)33-30(34)41-18-28(36)32-16-20-6-3-2-4-7-20/h2-4,6-7,9-12,14-15H,5,8,13,16-19H2,1H3,(H,31,35)(H,32,36) |
| Standard InChI Key | UNWYDSVJACUGJK-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCC5=CC=CC=C5)OCO4 |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Functional Groups
The compound’s IUPAC name—4-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide—reveals its intricate architecture. Key features include:
-
Quinazolinone Backbone: A bicyclic system comprising a pyrimidine fused to a benzene ring, with a ketone group at position 8.
-
Dioxolane Ring: Adioxolo group fused at positions 4 and 5 of the quinazoline, introducing steric constraints and electronic effects.
-
Sulfanyl Linkage: A thioether bridge (-S-) connecting the quinazolinone to a benzylcarbamoylmethyl group, enhancing metabolic stability.
-
Butanamide Side Chain: A four-carbon spacer terminating in a 4-methoxybenzyl-substituted amide, likely influencing solubility and target binding.
The SMILES notation COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCC5=CC=CC=C5)OCO4 provides a linear representation of these interconnected moieties.
Physicochemical Properties
While experimental solubility data are unavailable, the molecular weight (574.65 g/mol) and LogP (predicted >3) suggest moderate lipophilicity, potentially limiting aqueous solubility. The presence of hydrogen-bond donors (amide NH) and acceptors (carbonyls, ethers) may facilitate interactions with biological targets.
Table 1: Molecular Properties of 4-(6-{[(Benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 574.65 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 9 |
| Rotatable Bonds | 12 |
| Topological Polar Surface | 144 Ų |
Synthetic Pathways and Retrosynthetic Considerations
Retrosynthetic Analysis
The synthesis of this compound likely employs retrosynthetic disconnections at strategic bonds:
-
Amide Bond Formation: The butanamide side chain (N-[(4-methoxyphenyl)methyl]butanamide) could be introduced via coupling of 4-aminobutanoic acid derivatives with 4-methoxybenzylamine.
-
Thioether Linkage: The sulfanyl group might arise from nucleophilic displacement of a halogen or sulfonate leaving group by a benzylcarbamoylmethylthiol intermediate.
-
Quinazolinone Construction: The core could be assembled via cyclocondensation of anthranilic acid derivatives with urea or via Pd-catalyzed cross-coupling for aryl substitution .
Stepwise Synthesis Proposal
-
Quinazolinone Core Synthesis:
-
Condensation of 5,6-methylenedioxyanthranilic acid with urea under acidic conditions yields the 8-oxo-2H,7H,8H-[1,dioxolo[4,5-g]quinazolin-7-one scaffold.
-
-
Sulfur Incorporation:
-
Thiolation at position 6 using Lawesson’s reagent or via SN2 displacement with a mercaptoacetamide derivative.
-
-
Side Chain Elaboration:
-
Alkylation of the quinazolinone nitrogen with 4-bromobutanamide followed by amide coupling with 4-methoxybenzylamine completes the structure.
-
Spectroscopic Characterization and Analytical Data
Infrared (IR) Spectroscopy
Key IR absorptions expected:
-
: 3300–3200 cm⁻¹ (amide NH stretching).
-
: 1250–1050 cm⁻¹ (dioxolane ether).
Nuclear Magnetic Resonance (NMR)
-
¹H NMR:
-
δ 3.82 ppm: Singlet for dioxolane methylenedioxy protons.
-
δ 6.8–7.5 ppm: Aromatic protons from benzyl and 4-methoxybenzyl groups.
-
δ 8.15 ppm: Quinazolinone C7-H.
-
-
¹³C NMR:
-
δ 160–170 ppm: Carbonyl carbons (amide and ketone).
-
δ 100–150 ppm: Aromatic carbons.
-
Mass Spectrometry
Predicted ESI-MS:
-
Molecular ion peak at m/z 574.65 ([M+H]⁺).
-
Fragmentation at the amide bonds (e.g., loss of 4-methoxybenzylamine, m/z 431.2) .
Biological Activity and Structure-Activity Relationships (SAR)
Critical Substituent Effects
-
Dioxolane Ring: Enhances metabolic stability and modulates electron density in the quinazolinone core.
-
Benzylcarbamoylmethylthiol: Increases lipophilicity, potentially improving blood-brain barrier penetration.
-
4-Methoxybenzylamide: May engage in π-π stacking with aromatic residues in enzyme active sites.
Table 2: Comparison with Analogous Quinazoline Derivatives
Future Directions and Research Opportunities
Target Identification and Validation
-
Kinase Profiling: Screen against panels of oncogenic kinases (e.g., EGFR, VEGFR) to identify primary targets.
-
In Silico Docking: Model interactions with inflammatory mediators (COX-2, IL-6) using molecular dynamics simulations.
Synthetic Optimization
-
Bioisosteric Replacement: Substitute the dioxolane with a triazole to improve solubility.
-
Prodrug Design: Incorporate ester moieties in the butanamide chain for enhanced oral bioavailability.
Preclinical Development
-
Pharmacokinetics: Assess absorption, distribution, metabolism, and excretion (ADME) in rodent models.
-
Toxicology: Evaluate acute and chronic toxicity in compliance with OECD guidelines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume